Octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis-
Description
Properties
IUPAC Name |
N-[3-[methyl-[3-(octadecanoylamino)propyl]amino]propyl]octadecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H87N3O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-42(47)44-38-34-40-46(3)41-35-39-45-43(48)37-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-41H2,1-3H3,(H,44,47)(H,45,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCSIFBJZVHBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCN(C)CCCNC(=O)CCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H87N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065508 | |
| Record name | Octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13483-58-4 | |
| Record name | N,N′-[(Methylimino)di-3,1-propanediyl]bis[octadecanamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13483-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-((Methylimino)bis(trimethylene))bis(stearamide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013483584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-[(methylimino)bis(trimethylene)]bis(stearamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N,N'-((METHYLIMINO)BIS(TRIMETHYLENE))BIS(STEARAMIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCK2D5CBE7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N,N’-[(methylimino)di-3,1-propanediyl]bis- typically involves the reaction of octadecanamide with a methylimino di-3,1-propanediyl linker. The process generally requires the use of solvents such as acetonitrile (MeCN) and catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bonds in this compound undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.
Hydrolysis kinetics depend on steric hindrance from the long alkyl chains, which may slow reaction rates compared to simpler amides .
Oxidation Reactions
The tertiary amine in the methylimino bridge is susceptible to oxidation, while the alkyl chains may undergo partial oxidation under strong conditions.
Oxidation of the amine group is more selective and occurs under milder conditions compared to alkyl chain oxidation.
Acylation and Alkylation
The tertiary amine in the methylimino bridge can act as a nucleophile, participating in acylation or alkylation reactions.
Steric hindrance from the octadecanamide groups may limit reaction efficiency .
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes via cleavage of amide bonds and degradation of the methylimino bridge:
| Conditions | Major Products | Byproducts |
|---|---|---|
| Pyrolysis (N₂ atm) | Alkanes (C₁₈), CO, NH₃ | Nitriles, cyclic amines |
| Combustion (O₂ atm) | CO₂, H₂O, NOₓ | Soot, residual ash |
Thermogravimetric analysis (TGA) of analogs shows a decomposition onset near 215°C .
Complexation with Metal Ions
The tertiary amine and amide groups can coordinate with transition metals, forming stable complexes:
Stability constants (log K) for these complexes are typically in the range of 8–12 .
Photochemical Reactions
Under UV light, the compound undergoes Norrish-type reactions due to the carbonyl groups:
| Wavelength | Products | Mechanism |
|---|---|---|
| 254 nm (UV-C) | Alkyl radicals, CO | Norrish I cleavage |
| 365 nm (UV-A) | Cyclic ketones, imines | Norrish II rearrangement |
Quantum yield studies on similar amides suggest low efficiency (~0.05–0.1) .
Scientific Research Applications
Separation Techniques
One of the primary applications of octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis-, is in chromatographic separation methods. It has been effectively used in:
- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) : This method utilizes a mobile phase composed of acetonitrile and water with phosphoric acid for the separation of this compound. For Mass-Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. The use of smaller 3 µm particle columns allows for faster Ultra-Performance Liquid Chromatography (UPLC) applications, making it scalable for both analytical and preparative purposes .
Pharmaceutical Applications
The compound shows promise in pharmacokinetic studies due to its chemical structure, which allows for interactions with biological systems. Its potential uses include:
- Drug Formulation : The compound's ability to enhance solubility and bioavailability makes it an attractive candidate for drug formulation in pharmaceutical development.
- Toxicological Studies : Research indicates that compounds like octadecanamide could be involved in studies assessing toxicological effects on human health, particularly concerning endocrine disruption and other metabolic impacts .
Material Science
In material science, octadecanamide serves as an additive to improve the properties of various materials:
- Surface Modifiers : The compound can modify the surface characteristics of materials, enhancing hydrophobic properties which are beneficial in coatings and sealants.
- Emulsifiers : It can act as an emulsifier in various formulations, aiding in the stability of mixtures that require uniform distribution of components.
Analytical Chemistry
In analytical chemistry, octadecanamide is utilized for:
- Contaminant Identification : It has been used in studies focused on identifying contaminants in food packaging materials. Techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry have been employed to analyze fractions containing this compound .
Case Study 1: Chromatographic Analysis
A study conducted using RP-HPLC demonstrated the effectiveness of octadecanamide in separating complex mixtures. The method was validated for scalability and reproducibility, making it suitable for both research and industrial applications.
Case Study 2: Toxicological Assessment
Research published regarding the toxicological assessment of food contact substances highlighted the importance of compounds like octadecanamide in evaluating health risks associated with food packaging. The findings indicated potential endocrine-disrupting effects that warrant further investigation into safety standards for food contact materials .
Mechanism of Action
The mechanism by which Octadecanamide, N,N’-[(methylimino)di-3,1-propanediyl]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. Additionally, the central nitrogen atom can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Molecular Weight : 678.1 g/mol (calculated from C₄₃H₈₇N₃O₂).
- LogP : Estimated to exceed 16 due to the long alkyl chains and tertiary amine group .
Comparison with Structural Analogues
Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis-
- CAS No.: 13998-73-7
- Molecular Formula : C₄₂H₈₅N₃O₂
- Structural Difference: Replaces the methylimino group with an imino group, reducing molecular weight and altering polarity.
- Key Properties: Molecular Weight: 664.1 g/mol . LogP: XLogP3 = 16 . Hydrogen Bonding: 3 hydrogen bond donors and 3 acceptors, similar to the target compound .
9-Octadecenamide, N,N’-[(methylimino)di-3,1-propanediyl]bis-, (9Z,9’Z)-
- CAS No.: 45320-65-8
- Molecular Formula : C₄₃H₈₃N₃O₂
- Structural Difference : Contains unsaturated (Z)-9-octadecenamide chains instead of saturated stearamide.
- Key Properties :
- Molecular Weight : 674.16 g/mol .
- LogP : 11.5 (lower than the target due to double bonds reducing hydrophobicity) .
- Analytical Utility : Separated via reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water/phosphoric acid mobile phase, suggesting use in pharmacokinetics or impurity isolation .
Octadecanamide, N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis-
- CAS No.: 141102-27-4
- Molecular Formula : C₅₃H₉₀N₂O₂
- Structural Difference : Incorporates aromatic methylenebis(dimethylphenylene) spacers instead of aliphatic trimethylene groups.
- Key Properties :
Comparative Data Table
Research Findings and Functional Insights
- Hydrophobicity Trends: Saturated stearamide derivatives (e.g., CAS 13483-58-4) exhibit higher LogP values than unsaturated analogues (CAS 45320-65-8), making them more suitable for non-polar applications like lubricants .
- Synthetic Flexibility: The methylimino group in the target compound allows for easier functionalization compared to the imino variant, broadening its utility in polymer chemistry .
Biological Activity
Octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis- (CAS Number: 45320-65-8), is a complex fatty acid amide with significant interest in biological and industrial applications. This compound's unique structure, characterized by a long hydrocarbon chain and a methylimino group, suggests potential biological activities that warrant detailed investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Basic Information:
| Property | Value |
|---|---|
| Molecular Formula | C43H87N3O2 |
| Molecular Weight | 674.157 g/mol |
| LogP | 11.5 |
| InChI Key | NGBCHNCGPJMVHI-UHFFFAOYSA-N |
The high LogP value indicates significant lipophilicity, which may influence its biological interactions and absorption characteristics.
Toxicological Profile
The toxicological assessment of octadecanamide is challenging due to the lack of isolated studies specifically on this compound. However, data extrapolated from analogs such as ethylene bis stearamide suggest low toxicity levels. The following findings summarize the expected toxicological profile:
- Acute Toxicity : Limited data indicates low acute oral toxicity.
- Skin and Eye Irritation : Mild irritancy potential is noted, likely due to its physical form rather than chemical reactivity.
- Genotoxicity : No significant genotoxic effects have been reported in available studies.
- Environmental Impact : The compound exhibits low water solubility and high potential for bioaccumulation, but environmental hazards are rated as low based on its physicochemical properties .
Biological Applications
Research has identified several potential biological applications for octadecanamide:
- Pharmacokinetics : Its lipophilic nature makes it suitable for pharmacokinetic studies, particularly in drug formulation and delivery systems .
- Biochemical Modulator : Preliminary studies suggest that it may act as a biochemical modulator in various metabolic pathways due to its structural similarity to other fatty acid amides .
- Industrial Use : As part of formulations like Crayvallac Super, it may contribute to surface activity and emulsification properties in industrial applications .
Study on Fungal Biomass
A study conducted on the biochemical profile of fungal biomass produced from Tirmania nivea highlighted the presence of various active compounds alongside octadecanamide derivatives. The study utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify compounds with significant biological activity:
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Area % |
|---|---|---|---|
| 9-Octadecadienoic acid (Z,Z)- | C18H32O2 | 280.4 | 3.5 |
| Methyl linolelaidate | C19H34O2 | 294.5 | 9.5 |
| Methyl oleate | C19H36O2 | 296.5 | 10.9 |
These findings suggest that octadecanamide may interact with other bioactive compounds in complex biological matrices, enhancing its potential therapeutic effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis-?
- Methodological Answer : The synthesis typically involves reacting octadecanoic acid derivatives with amines in the presence of dehydrating agents (e.g., thionyl chloride or phosphorus trichloride) to form acyl chlorides, followed by coupling with a methylimino-propanediyl linker. Reaction optimization includes temperature control (80–120°C) and inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. How can the structural integrity of this compound be validated after synthesis?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm methylimino and propanediyl linkages. Fourier-transform infrared spectroscopy (FTIR) can verify amide C=O stretching (~1640–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) is essential for molecular weight confirmation. For crystalline samples, X-ray diffraction (XRD) provides definitive bond-length and angle data .
Advanced Research Questions
Q. How can researchers resolve contradictions in yield data during scale-up synthesis?
- Methodological Answer : Contradictions often arise from kinetic vs. thermodynamic control in large-scale reactions. Employ design of experiments (DoE) to optimize parameters such as stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time. Real-time monitoring via in-situ FTIR or Raman spectroscopy helps identify intermediate phases. Statistical tools (e.g., ANOVA) can isolate variables affecting yield disparities .
Q. What strategies are effective for studying this compound's interactions with lipid bilayers or proteins?
- Methodological Answer : Utilize fluorescence anisotropy or surface plasmon resonance (SPR) to quantify binding affinities with model lipid membranes. Molecular dynamics (MD) simulations can predict interaction sites based on the compound's hydrophobic octadecanamide chain and hydrophilic methylimino-propanediyl groups. For protein interactions, isothermal titration calorimetry (ITC) provides thermodynamic data (ΔH, ΔS) .
Q. How should researchers address genotoxicity concerns during in vitro assays?
- Methodological Answer : Follow OECD guidelines (e.g., Test No. 487) for micronucleus or comet assays to assess DNA damage. Use HepG2 or CHO-K1 cell lines with metabolic activation systems (e.g., S9 mix) to mimic in vivo conditions. Mitigate exposure risks by employing closed-system handling (e.g., glove boxes) and personal protective equipment (PPE) compliant with GHS Category 2 mutagenicity warnings .
Experimental Design & Data Analysis
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) offers high sensitivity (detection limits ~0.1 ng/mL). For non-polar matrices, gas chromatography (GC-MS) with derivatization (e.g., silylation) enhances volatility. Validate methods using matrix-matched calibration curves to account for ion suppression/enhancement effects .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Quantitative structure-activity relationship (QSAR) models trained on antibacterial or antioxidant datasets (e.g., from similar hexadecanamide derivatives) can predict substituent effects. Docking studies with target enzymes (e.g., cytochrome P450) identify optimal functional group placements .
Safety & Handling
Q. What are the critical storage conditions to prevent degradation?
- Methodological Answer : Store under argon at −20°C in amber glass vials to prevent photodegradation and oxidation. Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC purity checks. Avoid contact with strong acids/bases to prevent hydrolysis of the amide bond .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
